N-Ethyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide
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Overview
Description
N-Ethyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide is a chemical compound with a complex structure that includes a pyridine ring, a piperazine ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide typically involves multiple steps, starting with the preparation of the pyridine and piperazine precursors. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety, ensuring that the compound can be produced in sufficient quantities for commercial use.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-Ethyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Ethyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Ethyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide include other sulfonamides and piperazine derivatives. These compounds share structural similarities but may differ in their chemical properties and biological activities.
Uniqueness
This compound is unique due to its specific combination of functional groups and its potential applications in various fields. Its distinct structure allows it to interact with different molecular targets, making it a valuable compound for scientific research.
Properties
CAS No. |
38030-54-5 |
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Molecular Formula |
C12H20N4O2S |
Molecular Weight |
284.38 g/mol |
IUPAC Name |
N-ethyl-2-(4-methylpiperazin-1-yl)pyridine-3-sulfonamide |
InChI |
InChI=1S/C12H20N4O2S/c1-3-14-19(17,18)11-5-4-6-13-12(11)16-9-7-15(2)8-10-16/h4-6,14H,3,7-10H2,1-2H3 |
InChI Key |
CZIHCDMXTPSYHR-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=C(N=CC=C1)N2CCN(CC2)C |
Origin of Product |
United States |
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